molecular formula C18H21N B3120001 9-Tert-butyl-9-methyl-9,10-dihydroacridine CAS No. 25812-87-7

9-Tert-butyl-9-methyl-9,10-dihydroacridine

Cat. No. B3120001
CAS RN: 25812-87-7
M. Wt: 251.4 g/mol
InChI Key: MDNRNXVCCCNNMZ-UHFFFAOYSA-N
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Description

9-Tert-butyl-9-methyl-9,10-dihydroacridine, commonly known as BMDA, is a synthetic organic compound that belongs to the class of acridines. BMDA has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, material science, and biochemical research.

Scientific Research Applications

BMDA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, BMDA has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BMDA has also been investigated for its anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells.
In material science, BMDA has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. BMDA-based materials have been shown to exhibit high thermal stability and excellent solubility, making them attractive for use in optoelectronic devices such as solar cells and light-emitting diodes.

Mechanism of Action

The mechanism of action of BMDA is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. Studies have shown that BMDA can inhibit the activity of pro-inflammatory cytokines and activate the expression of anti-inflammatory genes, suggesting that it may have a role in regulating the immune response. BMDA has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BMDA has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. Studies have also suggested that BMDA may have a role in regulating cellular metabolism and energy production, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMDA is its versatility, as it can be used in a wide range of scientific research applications. BMDA is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, one of the limitations of BMDA is its potential toxicity, which may limit its use in certain experiments. Additionally, the complex synthesis process and the need for careful optimization of reaction conditions may make BMDA more challenging to work with than other compounds.

Future Directions

There are many potential future directions for research involving BMDA. In medicinal chemistry, further studies are needed to investigate the potential of BMDA as a treatment for neurodegenerative diseases and cancer. In material science, BMDA-based materials could be further optimized for use in optoelectronic devices. Additionally, more research is needed to fully understand the mechanism of action of BMDA and its effects on cellular metabolism and energy production.

properties

IUPAC Name

9-tert-butyl-9-methyl-10H-acridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-17(2,3)18(4)13-9-5-7-11-15(13)19-16-12-8-6-10-14(16)18/h5-12,19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNRNXVCCCNNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC3=CC=CC=C31)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223878
Record name 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25812-87-7
Record name 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25812-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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